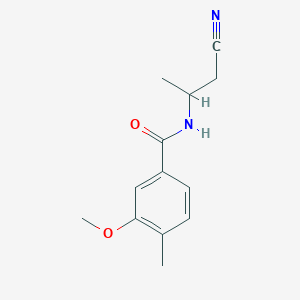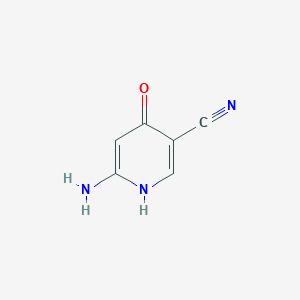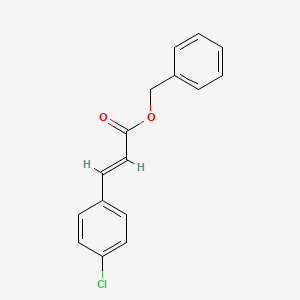
Benzyl 3-(4-chlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of a benzyl group attached to the acrylate moiety, with a 4-chlorophenyl substituent on the acrylate
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-(4-chlorophenyl)acrylate can be synthesized through the esterification of 3-(4-chlorophenyl)acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The benzyl and 4-chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of 3-(4-chlorophenyl)acrylic acid or 3-(4-chlorophenyl)acetone.
Reduction: Formation of benzyl 3-(4-chlorophenyl)propionate or benzyl 3-(4-chlorophenyl)propanol.
Substitution: Formation of various substituted benzyl or 4-chlorophenyl derivatives.
Scientific Research Applications
Benzyl 3-(4-chlorophenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Benzyl acrylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
3-(4-chlorophenyl)acrylic acid: The acid form of the compound, which can be esterified to form Benzyl 3-(4-chlorophenyl)acrylate.
4-chlorophenyl acrylate: Similar structure but without the benzyl group.
Uniqueness: this compound is unique due to the combination of the benzyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13ClO2 |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
benzyl (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H13ClO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-8+ |
InChI Key |
XHTKVFJPIFRPOF-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


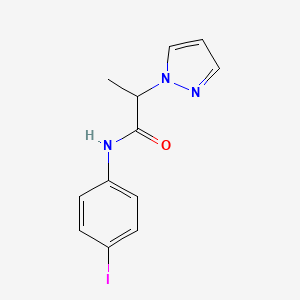
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
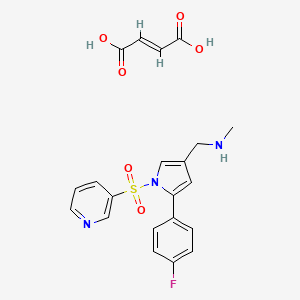
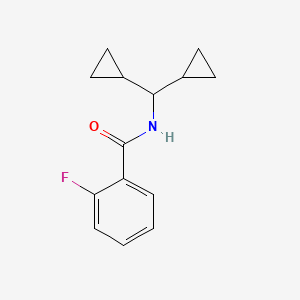
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)


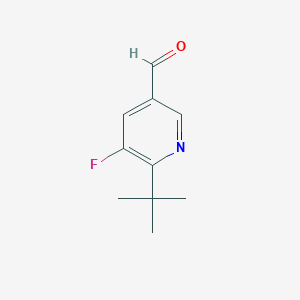
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)


